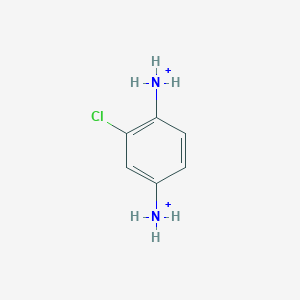

2-Chloro-1,4-phenylenediaminium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

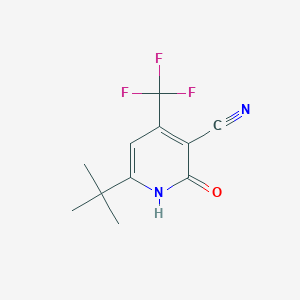

2-chloro-1,4-phenylenediaminium is an organic cation obtained by protonation of the two amino groups of 2-chloro-1,4-phenylenediamine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-chloro-1,4-phenylenediamine.

Applications De Recherche Scientifique

Chemical Sensitization and Allergic Reactions

2-Chloro-1,4-phenylenediaminium and its derivatives, such as p-Phenylenediamine (PPD), are strong contact sensitizers and indicators of allergy to related substances due to cross-reactions. Research has investigated the patterns of cross-reactions between PPD and related substances to evaluate the prohapten concept, where certain substances may act as precursors to haptens, potentially causing allergic reactions. This concept was explored both in animal models and in human subjects allergic to PPD, offering insights into the underlying mechanisms of chemical sensitization and allergic responses (Basketter & Lidén, 1992).

Hair Dye Allergies

PPD is also a common ingredient in hair dyes and can act as a screening agent for hair dye contact allergy. The compound 6-Methoxy-2-methylamino-3aminopyridine HCl (INCI name HC Blue no. 7) is used in oxidative hair dye products and has been studied for its sensitizing properties. The local lymph node assay indicates that HC Blue no. 7 is a strong sensitizer, prompting considerations about its safe use in consumer products and underscoring the need for careful risk assessment (Søsted, Nielsen & Menné, 2009).

Bone Disease Treatment

Chloro-4-phenyl thiomethylene bisphosphonate (tiludronate) is a notable derivative of chloro-phenyl compounds, acting as an inhibitor of bone resorption. Its potential in treating bone diseases like Paget's disease has been explored, with studies demonstrating its ability to reduce bone turnover rate significantly. This indicates the broader potential of chloro-phenyl compounds in therapeutic applications (Reginster et al., 1993).

Metabolism and Decomposition Products

Research has also delved into the volatile metabolites and decomposition products of compounds related to this compound, such as halothane. Understanding the metabolites and decomposition products of such compounds is crucial in various medical and industrial applications, shedding light on potential health effects and safety measures (Sharp, Trudell & Cohen, 1979).

Exposure and Neurobehavioral Effects

The effects of exposure to related chlorinated compounds, like chlorpyrifos, on neurobehavioral performance have been studied. These studies are pivotal in understanding the occupational hazards and health risks associated with such compounds, especially in vulnerable populations like adolescents (Rohlman et al., 2016).

Propriétés

Formule moléculaire |

C6H9ClN2+2 |

|---|---|

Poids moléculaire |

144.6 g/mol |

Nom IUPAC |

(4-azaniumyl-2-chlorophenyl)azanium |

InChI |

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2/p+2 |

Clé InChI |

MGLZGLAFFOMWPB-UHFFFAOYSA-P |

SMILES |

C1=CC(=C(C=C1[NH3+])Cl)[NH3+] |

SMILES canonique |

C1=CC(=C(C=C1[NH3+])Cl)[NH3+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)

![2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide](/img/structure/B1225915.png)

![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)

![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)

![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)